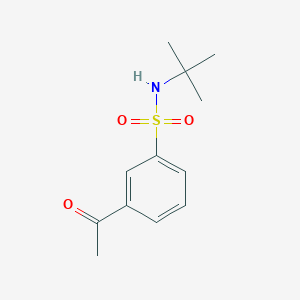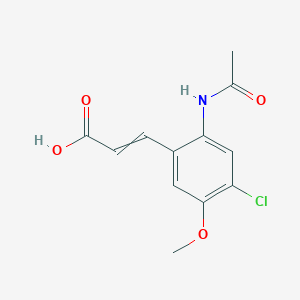
3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives.
Hydroxylation: The hydroxyl group is introduced at the 4-position using hydroxylating agents.
Trifluoromethoxylation: The trifluoromethoxy group is introduced at the 7-position using trifluoromethoxylating agents like trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, and reduction reactions can modify the quinoline ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinones.
Reduction Products: Reduced quinoline derivatives.
Applications De Recherche Scientifique
3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in various biological pathways.
Pathways Involved: The compound can inhibit or activate specific enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-hydroxy-6-trifluoromethylquinoline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Hydroxyquinoline: Lacks the bromine and trifluoromethoxy groups, making it less reactive in certain chemical reactions.
Uniqueness
3-Bromo-4-hydroxy-7-trifluoromethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine, hydroxyl, and trifluoromethoxy groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research .
Propriétés
Numéro CAS |
1065087-90-2 |
|---|---|
Formule moléculaire |
C10H5BrF3NO2 |
Poids moléculaire |
308.05 g/mol |
Nom IUPAC |
3-bromo-7-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-4-15-8-3-5(17-10(12,13)14)1-2-6(8)9(7)16/h1-4H,(H,15,16) |
Clé InChI |
RNAIJPKDSQDOIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


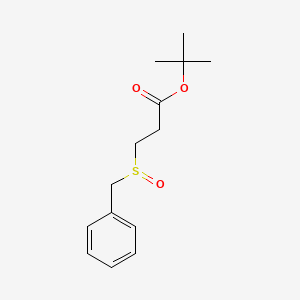
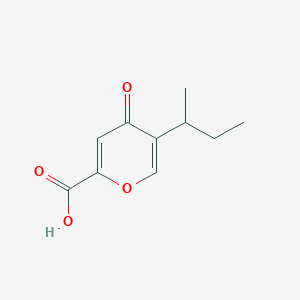
![N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea](/img/structure/B12632210.png)
![methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632216.png)
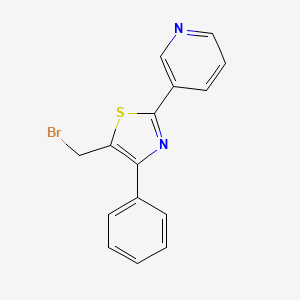
![(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid](/img/structure/B12632222.png)
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)propane-1,3-diamine](/img/structure/B12632228.png)
![3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane](/img/structure/B12632239.png)
![3H-Pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12632245.png)
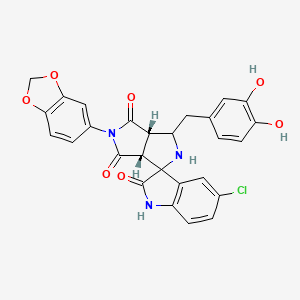
![N-{(2S)-1-[(4-chlorobenzyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12632265.png)
![3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632280.png)
